molecular formula C14H14BrN3O2 B5555068 5-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}furan-2-carbohydrazide

5-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}furan-2-carbohydrazide

Cat. No.: B5555068
M. Wt: 336.18 g/mol
InChI Key: PZAKAFVYPOWITI-CXUHLZMHSA-N
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Description

5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}furan-2-carbohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom, a furan ring, and a hydrazide group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}furan-2-carbohydrazide typically involves the reaction of 5-bromo-2-furaldehyde with 4-(dimethylamino)benzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}furan-2-carbohydrazide involves its interaction with molecular targets such as tyrosine kinases. By inhibiting the activity of these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant in the context of its potential anticancer applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}furan-2-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit tyrosine kinases and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

5-bromo-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2/c1-18(2)11-5-3-10(4-6-11)9-16-17-14(19)12-7-8-13(15)20-12/h3-9H,1-2H3,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAKAFVYPOWITI-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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